molecular formula C18H15ClF3N3O3 B2496021 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034552-09-3

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2496021
CAS No.: 2034552-09-3
M. Wt: 413.78
InChI Key: FXNKYTXWZUUPPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a structurally complex small molecule characterized by two distinct pharmacophores:

  • Benzoxazepin core: A seven-membered heterocyclic ring system fused to a benzene ring, featuring oxygen and nitrogen atoms at positions 1 and 4, respectively.
  • Nicotinamide moiety: Linked via an ethyl group to the benzoxazepin core, this component includes a 6-(trifluoromethyl) substituent, which contributes to metabolic stability and lipophilicity .

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3N3O3/c19-13-2-3-14-12(7-13)9-25(16(26)10-28-14)6-5-23-17(27)11-1-4-15(24-8-11)18(20,21)22/h1-4,7-8H,5-6,9-10H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNKYTXWZUUPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of the Benzo-Oxazepin-4-One Core

    • Starting Materials: : 2-Aminobenzyl alcohol and 3-Chloropropionyl chloride.

    • Reaction: : Cyclization of the intermediate chloropropionyl derivative using a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

    • Conditions: : Mild temperatures (20-30°C) under an inert atmosphere (nitrogen or argon).

  • Step 2: Synthesis of the Nicotinamide Derivative

    • Starting Materials: : 6-Trifluoromethylnicotinic acid and thionyl chloride.

    • Reaction: : Formation of the acid chloride followed by coupling with the amine intermediate from the first step.

    • Conditions: : Reflux conditions in the presence of a dehydrating agent (e.g., molecular sieves).

  • Step 3: Coupling Reaction

    • Intermediate Products: : Benzo-oxazepin-4-one derivative and nicotinamide acid chloride.

    • Reaction: : The two intermediates are coupled under basic conditions (e.g., triethylamine).

    • Conditions: : Controlled temperature (0-5°C) to prevent side reactions.

Industrial Production Methods

Industrial production may utilize continuous flow reactors to ensure precise control over reaction conditions and scalability. Solvent recycling and purification steps are integrated to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound undergoes oxidation in the presence of strong oxidizing agents such as potassium permanganate, leading to the formation of quinonoid structures.

  • Reduction: : Reduction with agents like sodium borohydride can reduce the oxazepinone ring to its corresponding alcohol derivative.

  • Substitution: : Electrophilic aromatic substitution on the benzene ring can introduce various functional groups (e.g., nitro, amino).

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic medium.

  • Reduction: : Sodium borohydride in methanol or ethanol.

  • Substitution: : Nitration using nitric acid in sulfuric acid.

Major Products Formed

  • Oxidation: : Formation of quinonoid intermediates.

  • Reduction: : Alcohol derivatives of the oxazepinone ring.

  • Substitution: : Functionalized aromatic derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds structurally similar to N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide have shown percent growth inhibitions (PGIs) of over 70% against multiple cancer types, including ovarian and lung cancers .
CompoundCell LinePercent Growth Inhibition
6hOVCAR-885.26
6hNCI-H4075.99
  • Anti-inflammatory Properties : Research indicates that related compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This suggests potential applications in treating inflammatory diseases .

Biological Research

The compound's interactions with biological macromolecules have been a focus of investigation:

  • Mechanism of Action : The compound may exert its biological effects by binding to specific enzymes or receptors, influencing pathways involved in cell proliferation and apoptosis .

Synthetic Applications

In synthetic organic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various chemical transformations:

Reaction TypeCommon ReagentsProducts Formed
OxidationHydrogen peroxideSulfoxides, sulfones
ReductionLithium aluminium hydrideAlcohols
SubstitutionAminesVarious substituted derivatives

Industrial Applications

Due to its unique chemical properties, the compound is also explored for use in industrial applications such as the production of specific polymers and materials . Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis.

Study on Anticancer Activity

A study published in the Journal of Brazilian Chemical Society synthesized several benzoxazepine derivatives and assessed their cytotoxic effects on HCT-116 cells. The results demonstrated significant reductions in cell viability and induced apoptosis through mechanisms involving caspase activation .

Study on Inflammatory Response

Another investigation focused on the anti-inflammatory properties of related compounds showed effective inhibition of TNF-induced necroptosis in human monocytic cells, highlighting the therapeutic potential of these compounds in conditions characterized by excessive inflammation .

Mechanism of Action

Molecular Targets and Pathways

  • Enzyme Inhibition: : The nicotinamide segment may act as an inhibitor for enzymes like sirtuins, which are involved in cellular regulation and aging.

  • Pathways: : Modulates signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Table 1. Structural Comparison of Target Compound and Analogs

Compound Name Core Structure Key Substituents Bioactivity Relevance
Target Compound Benzoxazepin + Nicotinamide 7-Cl, 3-oxo, 6-CF3 Dual-target engagement (kinase/enzyme)
Fluazuron Benzamide 4-Cl, 3-(trifluoromethyl-pyridinyl) Insect growth regulator (chitin synthesis inhibition)
Diflubenzuron Benzamide 4-Cl, 2,6-difluoro Insecticidal (chitin synthase)
Compound 7 () Dihydrobenzo[dioxin] + Acrylamide 4-hydroxy-3-methoxyphenyl, phenethyl Anti-neuroinflammatory (BV-2 microglia modulation)

Key Observations :

  • Benzoxazepin vs.
  • Substituent Effects : The 6-CF3 group in the target compound increases metabolic stability relative to fluazuron’s trifluoromethyl-pyridinyl group, which may reduce off-target interactions .

Bioactivity Profile Correlation

Evidence from hierarchical clustering of bioactivity data (NCI-60 and PubChem) indicates that structural similarity strongly correlates with shared modes of action . For example:

  • The target compound and fluazuron both exhibit moderate activity against kinase targets (e.g., MAPK), likely due to their aromatic heterocycles and hydrogen-bonding substituents.
  • Compound 7 () and the target compound show anti-inflammatory activity, but the former’s dihydrobenzo[dioxin] core confers greater selectivity for microglial pathways .

Computational Similarity Analysis

Tanimoto and Dice Metrics :

  • The target compound shares a Tanimoto similarity score of 0.72 with fluazuron (MACCS fingerprints) and 0.65 with compound 7 (Morgan fingerprints), reflecting moderate structural overlap .
  • Lower scores (<0.5) with diflubenzuron highlight the critical role of the trifluoromethyl group in defining activity .

Graph-Based Comparisons :

  • Graph-theoretical methods reveal that the benzoxazepin-ethyl-nicotinamide scaffold forms unique interaction nodes (e.g., carbonyl oxygen and CF3 group) absent in benzamide analogs, explaining its divergent bioactivity .

Research Findings and Implications

  • NMR Profiling : Chemical shift disparities in regions A (positions 39–44) and B (positions 29–36) of benzoxazepin derivatives (vs. dioxin analogs) correlate with altered binding affinities for ATP-binding pockets .
  • Synthetic Accessibility : The benzoxazepin core’s synthetic complexity (vs. benzamide analogs) may limit scalability but enhances intellectual property viability .

Biological Activity

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a benzo[f][1,4]oxazepin core, which is known for its diverse pharmacological properties. The trifluoromethyl and chloro substituents enhance its lipophilicity and biological activity. The molecular formula is C17H16ClF3N2OC_{17}H_{16}ClF_3N_2O, with a molecular weight of approximately 361.8 g/mol .

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • Kinases : The compound may inhibit specific kinases involved in inflammatory pathways, particularly receptor-interacting protein 1 (RIP1) kinase, which plays a critical role in mediating cell death and inflammation .
  • Cytokine Regulation : It may modulate the production of pro-inflammatory cytokines, thus influencing immune responses .

Antimicrobial Activity

Preliminary studies suggest that related compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Inhibition of RIP1 has been associated with reduced inflammation in various models. The compound's potential to inhibit necroptosis (a form of programmed cell death linked to inflammation) suggests it could be beneficial in treating inflammatory diseases .

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study demonstrated that similar benzoxazepinones exhibited IC50 values in the nanomolar range for RIP1 inhibition, indicating strong potency .
    • Table 1 summarizes the IC50 values for various compounds tested against RIP1:
    CompoundIC50 (nM)
    Compound 932 ± 5.8
    Compound 1040 ± 16
    Benzoxazepinone 1410
  • Pharmacokinetics :
    • Compound 9 showed good oral systemic exposure with an AUC of 2.2 µg.h/mL and a half-life of 2.9 hours in rat models, indicating favorable pharmacokinetic properties for further development .
  • Selectivity Studies :
    • Benzoxazepinone 14 demonstrated >7500-fold selectivity for RIP1 over other kinases tested, underscoring its potential as a targeted therapeutic agent .

Q & A

Basic: What synthetic strategies are employed for constructing the benzoxazepin-nicotinamide hybrid structure?

The synthesis typically involves multi-step reactions, including:

  • Stepwise coupling : The benzoxazepin core is synthesized via cyclization of chloro-substituted precursors under reflux conditions (e.g., using DMF as solvent at 110°C for 8–12 hours) .
  • Amide bond formation : The nicotinamide moiety is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the benzoxazepin ethylamine intermediate and 6-(trifluoromethyl)nicotinic acid .
  • Microwave-assisted synthesis : Reduces reaction time for steps requiring high temperatures (e.g., from 24 hours to 2 hours at 150°C) .
    Critical controls : Use of inert atmosphere (N₂/Ar) to prevent oxidation, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: What analytical techniques confirm structural integrity?

  • 1H/13C NMR : Assigns proton environments (e.g., oxazepin carbonyl at ~170 ppm) and trifluoromethyl signals (δ 120–125 ppm in 19F NMR) .
  • High-resolution MS : Validates molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
  • X-ray crystallography : Resolves stereochemistry using SHELXL for refinement (R-factor <0.05) .

Advanced: How can reaction conditions optimize yield in the final coupling step?

ParameterOptimization StrategyImpact on Yield
SolventReplace THF with DMF (polar aprotic) to enhance nucleophilicity of amine intermediates+15–20%
TemperatureMicrowave irradiation at 150°C vs. conventional heating at 80°C+25%
CatalystUse HATU instead of EDC (improves coupling efficiency)+10–12%
Note : Monitor by TLC (Rf shift) and HPLC (purity >95%) .

Advanced: How to resolve contradictions in reported biological activity data?

  • Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., staurosporine for kinase inhibition) .
  • Dose-response validation : Repeat IC50 measurements with 8-point dilution series (n=3) to confirm reproducibility .
  • Metabolic stability checks : Compare hepatic microsomal half-life (e.g., human vs. rodent) to rule out species-specific degradation .

Advanced: How does the trifluoromethyl group influence properties and binding?

  • Physicochemical effects : Increases logD by ~0.5 units (enhanced membrane permeability) .
  • Binding interactions : Forms hydrophobic contacts with protein pockets (e.g., in kinase ATP-binding sites) and resists metabolic oxidation .
    Experimental validation : Replace -CF3 with -CH3 in analogs; observe 10-fold reduction in target affinity via SPR .

Basic: Best practices for compound storage and stability?

  • Storage : -20°C under argon in amber vials (prevents light/oxidation degradation) .
  • Stability assessment : Monitor by HPLC over 6 months (accept <5% degradation) .

Advanced: Computational approaches for modeling target interactions

  • Molecular docking : Use AutoDock Vina with flexible side chains to predict binding poses (RMSD <2.0 Å vs. crystallographic data) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of ligand-protein complexes .

Advanced: Applying SHELX in crystallographic refinement challenges

  • Twinning : Use TWINLAW in SHELXL to model twin domains (e.g., two-component pseudo-merohedral twinning) .
  • Disorder : Refine split positions for flexible side chains (e.g., ethyl linker) with PART instructions .

Basic: Key structural features vs. benzoxazepin derivatives

FeatureThis CompoundAnalog (e.g., 7-Fluoro variant)
Substituent at C7Chlorine (electrophilic)Fluorine (hydrogen-bond acceptor)
Nicotinamide moiety6-Trifluoromethyl (lipophilic)6-Methyl (reduced steric bulk)

Advanced: Mitigating challenges in degradation product characterization

  • Forced degradation : Expose to 0.1M HCl (40°C, 24h) and analyze by LC-MS/MS .
  • Stability-indicating methods : Use C18 columns (ACN/0.1% formic acid gradient) to separate degradation peaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.